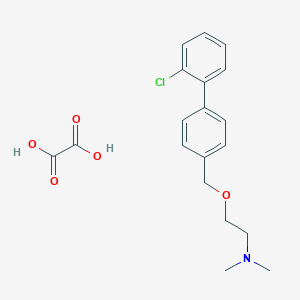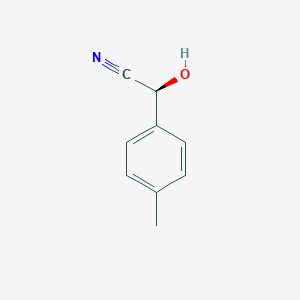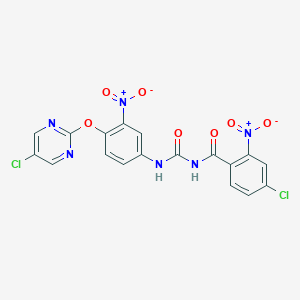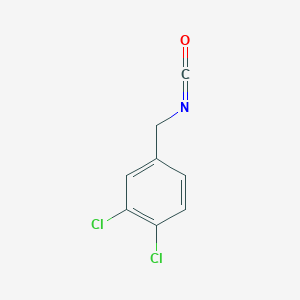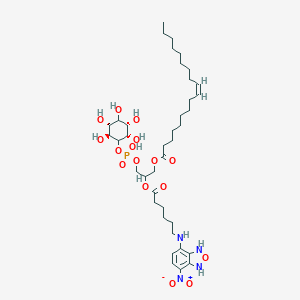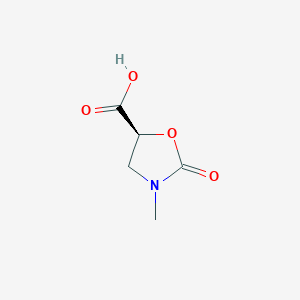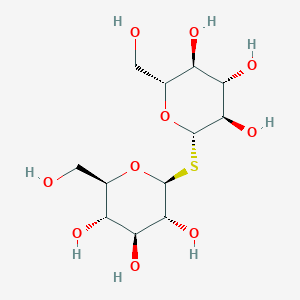
Thiodiglucoside
Vue d'ensemble
Description
Thiodiglucoside (TDG) is a naturally occurring compound found in plants and fungi. It is a glycoside of thiodiglycolic acid, which is composed of two glucose molecules and one thiodiglycolic acid molecule. TDG is a unique compound that has been studied for its various biochemical and physiological effects. It has been found to have potential applications in both scientific research and in the lab, making it an interesting and important compound to study.
Applications De Recherche Scientifique
Thioamide Drugs : Thioamide drugs like ethionamide (ETH) and prothionamide (PTH), which are related to thiodiglucoside, are used as tight-binding inhibitors against Mycobacterium tuberculosis, offering potential applications in tuberculosis treatment (Wang et al., 2007).
Anti-Cancer Applications : Thioholgamide A, a compound related to this compound, has shown potent anti-proliferative activities in cancer cells, suggesting potential as an anti-cancer drug (Dahlem et al., 2020).
Antiviral Applications : Thioglucosides conjugated with para-aminophenyl and uridine demonstrate potential as hepatitis antiviral agents due to their higher binding affinities with hepatitis C and B virus proteases (Rahman et al., 2022).
Immunosuppressive Effects : Thiopental, another this compound-related compound, inhibits the activation of NF-kappaB, providing insights into its immunosuppressive effects during therapy (Loop et al., 2002).
Agricultural and Medical Applications : Glucosinolates, a group that includes thioglucosides, have potential applications in agriculture and medicine as biopesticides, flavor compounds, and cancer-preventing agents (Halkier & Gershenzon, 2006).
Measurement Techniques : The ultraviolet method using thiourea is effective for measuring thioglucoside levels in certain applications, like rape cake analysis (She Zhu-hua, 2003).
Mécanisme D'action
Target of Action
Thioisotrehalose, also known as Thiodiglucoside, is a compound that primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development. It produces thyroid hormones that regulate many of the body’s functions, including heart rate, body temperature, and energy usage .
Mode of Action
Thioisotrehalose interacts with its targets in a complex manner. It is believed to inhibit thyroid hormone production via inhibition of thyroid peroxidase, leading to a blockade of iodide oxidation, organification, and coupling . This interaction results in changes in the thyroid gland’s function, potentially affecting the body’s metabolic processes .
Biochemical Pathways
Thioisotrehalose affects several biochemical pathways. It is involved in the metabolism of trehalose, a disaccharide found in many fungi and present in high concentrations in stationary-phase cells and survival forms . Trehalose is known to be an exceptional stabilizer of proteins and helps retain the activity of enzymes in solution as well as in the freeze-dried state . Thioisotrehalose, being a derivative of trehalose, may share these properties and affect similar biochemical pathways .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The molecular and cellular effects of Thioisotrehalose’s action are multifaceted. It has been found that trehalose, from which Thioisotrehalose is derived, protects DNA from irradiation . Given the structural similarity, Thioisotrehalose might share this property. Furthermore, trehalose is known to stabilize proteins, which could imply that Thioisotrehalose may have a similar effect on protein stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thioisotrehalose. For instance, endocrine-disrupting chemicals can alter thyroid function in many ways, potentially affecting the action of Thioisotrehalose . Moreover, changing environmental conditions such as temperature, photoperiod, and exposure to pollutants can also impact the function of the thyroid gland, and consequently, the action of Thioisotrehalose .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYBMOFPMXDRQ-NCFXGAEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577079 | |
| Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108392-13-8 | |
| Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




